

# Selonsertib with standard of care vs standard of care alone

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## Compound Focus: Selonsertib

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## Clinical Efficacy of Selonsertib Across Different Diseases

Disease Area	Trial Phase & Design	Key Efficacy Endpoint	Selonsertib + Standard of Care	Standard of Care / Placebo	Source (ClinicalTrials.gov ID)
Diabetic Kidney Disease (DKD)	Phase 2b (MOSAIC), Randomized, Placebo-Controlled [1]	Primary: eGFR slope (preservation of kidney function)	Achieved primary endpoint (reduction in eGFR decline) [1]	Worse eGFR slope	NCT04026165 [2] [1]

| **NASH/MASH with Stage 2-3 Fibrosis** | Phase 2, Open-Label [3] [4] | **Histological:**  $\geq 1$  stage fibrosis improvement after 24 weeks | **18 mg:** 43% (13/30) [3] [5] **6 mg:** 30% (8/27) [3] [5] | **Simtuzumab (control):** 20% (2/10) [3] [5] | NCT02466516 [2] [3] | **NASH/MASH with Bridging Fibrosis or Cirrhosis** | Phase 3 (STELLAR-3 & STELLAR-4), Randomized, Double-Blind, Placebo-Controlled [2] | **Histological:**  $\geq 1$  stage fibrosis improvement or no worsening in NASH | No anti-fibrotic effect vs. placebo; trials terminated [2] | No significant effect | NCT03053050, NCT03053063 [2] |

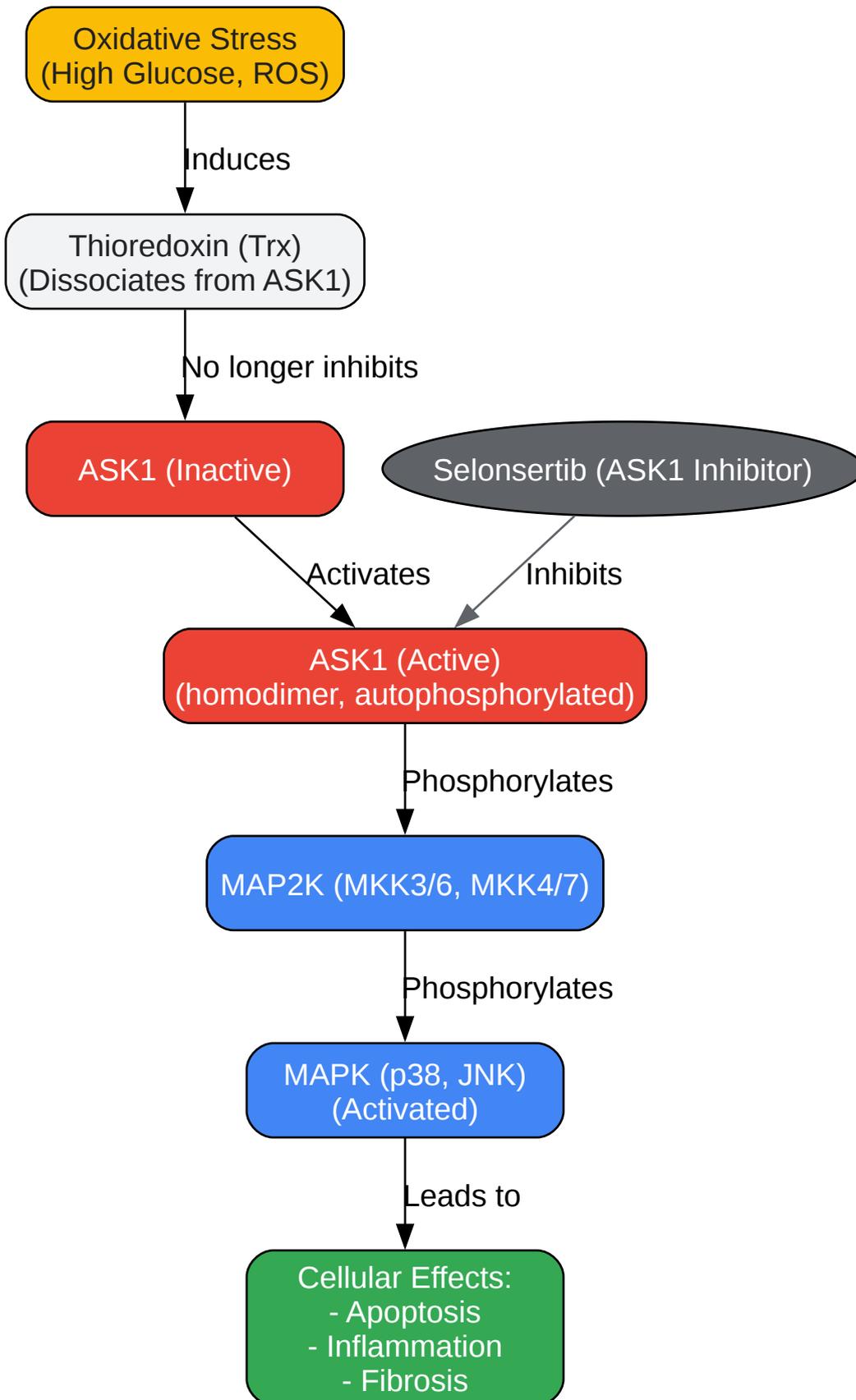
## Detailed Experimental Protocols

The data in the summary table comes from rigorous clinical trials. Here are the key methodological details:

- **MOSAIC Trial (DKD):** This was a **Phase 2b, randomized, double-blind, placebo-controlled study**. Patients with Type 2 Diabetes and moderate to advanced DKD were randomized to receive either **selonsertib** (18 mg) or a placebo orally once daily. The primary endpoint was the slope of decline in the estimated Glomerular Filtration Rate (eGFR), a key measure of kidney function, assessed over the treatment period. The trial included a run-in period to account for **selonsertib**'s known off-target effect on creatinine secretion [1].
- **Phase 2 NASH/MASH Trial:** This was a **multicenter, randomized, open-label study**. Patients with biopsy-proven NASH (now MASH) and stage 2 or 3 fibrosis were randomized to receive 6 mg **selonsertib**, 18 mg **selonsertib**, or simtuzumab (control) for 24 weeks. The key efficacy assessment was a **paired liver biopsy** before and after treatment, with fibrosis stage evaluated by a central pathologist blinded to treatment groups. Non-invasive imaging (MRE and MRI-PDFF) and serum biomarkers were also used [3] [4].
- **Phase 3 STELLAR Trials (NASH/MASH):** These were **randomized, double-blind, placebo-controlled, Phase 3 trials** in patients with bridging fibrosis (F3, STELLAR-3) or compensated cirrhosis (F4, STELLAR-4). Patients received **selonsertib** or a placebo. The primary endpoint was the proportion of patients achieving at least a one-stage improvement in fibrosis without worsening of NASH, assessed via liver biopsy [2].

## Mechanism of Action and Signaling Pathway

**Selonsertib** is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key player in oxidative stress-induced tissue damage and fibrosis [6] [7] [2].



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The diagram above illustrates the signaling pathway. In summary:

- **Under Oxidative Stress** (e.g., in DKD or MASH), reactive oxygen species (ROS) cause thioredoxin to dissociate from ASK1 [2] [1].
- **ASK1 Activation:** The freed ASK1 forms an active homodimer and auto-phosphorylates, initiating a kinase cascade [6] [2].
- **Downstream Signaling:** ASK1 phosphorylates and activates MAPK kinases (MKK3/6, MKK4/7), which in turn activate the p38 and JNK MAP kinases [7] [2].
- **Pathological Outcomes:** Activation of p38 and JNK drives the expression of genes leading to **apoptosis (cell death), inflammation, and fibrosis** [6] [7] [2].
- **Selonsertib's Role:** **Selonsertib** binds to and inhibits ASK1, thereby blocking this entire downstream signaling cascade and its detrimental effects [6] [3].

## Interpretation and Key Insights for Researchers

- **Promising Signal in DKD:** The positive outcome of the Phase 2b MOSAIC trial suggests that targeting the ASK1 pathway may be a valid therapeutic strategy for DKD, particularly in patients with more advanced disease where oxidative stress plays a key role [1].
- **Contrasting Results in Liver Disease:** The failure of the Phase 3 trials in NASH/MASH indicates that **monotherapy targeting ASK1 is insufficient to reverse fibrosis in advanced stages** of this liver disease. This highlights the complex, multifactorial nature of MASH pathogenesis, which likely involves redundant pathways beyond ASK1 [2].
- **Combination Therapy Potential:** Preclinical data, including a study in a 5/6 nephrectomy rat model, suggests that **selonsertib** has a **non-hemodynamic mechanism of action** that can be additive or synergistic with standard care like ACE inhibitors (which primarily address hemodynamic stress). The combination led to greater reduction in glomerulosclerosis and podocyte loss than either monotherapy [6] [2]. This supports the exploration of ASK1 inhibitors as part of combination regimens rather than as standalone therapies.

The experimental data suggests that the future of **selonsertib** likely lies in targeted applications, such as DKD, and in rational combination strategies rather than as a monotherapy.

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